Dimenthyl glutarate

Flavor Chemistry Natural Ingredients Regulatory Compliance

Sourcing physiologically compatible cooling agents that combine clean-label natural occurrence with formulation flexibility remains a persistent supply chain challenge. Dimenthyl glutarate (DMG) resolves this by providing a menthol-free, flavor-neutral cooling sensation backed by FEMA GRAS and JECFA safety clearance. • Naturally identified in lychee and peppermint extracts, enabling 'natural flavoring' positioning in fruit beverages and confectionery. • High lipophilicity (logP 7.2-8.5) delivers prolonged, sustained cooling release from lipid-based matrices like chocolate and chewing gum. • Solid-state form (mp 48-50°C) streamlines incorporation into compressed tablets and powdered drink mixes without caking or stability issues.

Molecular Formula C25H44O4
Molecular Weight 408.6 g/mol
Cat. No. B1222896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimenthyl glutarate
Synonymsdimenthyl glutarate
Molecular FormulaC25H44O4
Molecular Weight408.6 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)CCCC(=O)OC2CC(CCC2C(C)C)C)C(C)C
InChIInChI=1S/C25H44O4/c1-16(2)20-12-10-18(5)14-22(20)28-24(26)8-7-9-25(27)29-23-15-19(6)11-13-21(23)17(3)4/h16-23H,7-15H2,1-6H3
InChIKeyIVFWZYOGAYVLRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to Insoluble
Very slightly soluble (in ethanol)

Dimenthyl Glutarate Physicochemical & Regulatory Profile


Dimenthyl glutarate (DMG; CAS 406179-71-3) is a menthane monoterpenoid diester of L-menthol and glutaric acid, belonging to the menthyl ester class of physiological cooling agents [1]. Unlike purely synthetic coolants, DMG occurs naturally in Litchi chinensis (lychee) and Mentha piperita (peppermint) extracts [2]. It is affirmed as Generally Recognized as Safe (GRAS) by FEMA (FEMA No. 4604) and has been evaluated by JECFA with no safety concern at current intake levels [3]. With a molecular weight of 408.62 g/mol and a solid state at ambient temperature (melting point 48–50 °C), DMG exhibits a distinct physicochemical profile that directly impacts formulation, release kinetics, and sensory performance relative to other cooling agents [4].

Key Differentiators of Dimenthyl Glutarate


Dimenthyl glutarate cannot be indiscriminately replaced by other menthyl esters (e.g., monomenthyl glutarate, menthyl lactate) or synthetic carboxamides (e.g., WS-23, WS-3) without altering product performance and consumer perception. DMG's unique combination of natural occurrence, high lipophilicity (logP ~7.2–8.5), solid-state at processing temperatures (mp 48–50 °C), and concentration-dependent sensory impact (off-taste development at >5% in MMG blends) creates a distinct functional envelope [1]. Furthermore, DMG provides a cooling effect devoid of menthol's characteristic burning sensation and minty flavor, a profile not universally shared by all cooling agents [2]. These parameters critically influence formulation stability, release kinetics, and end-use sensory attributes, making DMG a specialized tool rather than a commodity interchangeable with other coolants.

Dimenthyl Glutarate Differentiation Evidence


Natural Origin & GRAS Safety vs WS-23

Dimenthyl glutarate (DMG) was identified in Litchi chinensis (lychee) with a 99.980% confidence match to authentic standards using HPLC-MS/MS [1]. In contrast, WS-23 (N,2,3-trimethyl-2-isopropylbutanamide) is a purely synthetic compound with no documented natural occurrence [2]. DMG holds FEMA GRAS status (FEMA 4604) and JECFA evaluation with 'no safety concern at current levels of intake' [3], while WS-23's regulatory status varies by jurisdiction and application. This natural provenance provides a clear 'clean label' advantage for DMG in formulations targeting consumer preference for naturally derived ingredients.

Flavor Chemistry Natural Ingredients Regulatory Compliance Clean Label

Cooling Without Burning vs Menthol

DMG provides a physiological cooling effect without the burning sensation associated with menthol [1]. This differentiation is critical in applications where menthol's pungency and irritation limit use levels or consumer acceptability. While menthol's burning sensation is dose-dependent and can be perceived as harsh, DMG and related menthyl esters deliver cooling without this negative sensory attribute. The exact mechanism involves TRPM8 activation without the concomitant TRPA1 irritation response triggered by menthol [2]. This allows higher use levels of DMG to achieve desired cooling intensity without consumer rejection.

Sensory Science Cooling Agents Oral Care Confectionery

Flavor Neutrality for Non-Mint Cooling

DMG does not possess a distinct flavor, in contrast to menthol which imparts a characteristic minty taste [1]. This flavor neutrality allows DMG to be used in applications where mint flavor would be incongruent or undesirable, such as fruit-flavored beverages, vanilla confectionery, or savory snacks. The absence of flavor contribution is a direct consequence of the molecular structure, where the menthyl ester groups provide cooling through TRPM8 activation without contributing significant aroma or taste notes. This property is shared with other menthyl esters but is a key differentiator from menthol and some synthetic coolants that exhibit off-notes.

Flavor Masking Cooling Agents Beverages Snack Foods

Physicochemical Profile vs MMG & WS-23

DMG is a solid at room temperature with a melting point of 48–50 °C, while monomenthyl glutarate (MMG) is a clear viscous liquid [1]. DMG exhibits a logP of ~7.2–8.5 [1], compared to WS-23's logP of ~1.94–3.3 and MMG's logP of ~3.96 . This 3–4 log unit difference in lipophilicity translates to >1000-fold difference in lipid-water partitioning, profoundly affecting encapsulation efficiency, release kinetics from lipid matrices, and mucosal absorption rates. Additionally, DMG's higher melting point compared to MMG (liquid) and menthyl lactate (mp 40–47 °C) influences processing behavior in solid dosage forms and confectionery manufacturing.

Formulation Science Physicochemical Properties Cooling Agents Release Kinetics

Purity and Off-Taste: MMG vs DMG Mixtures

Commercially available menthyl glutarate products typically contain a mixture of 60–70 wt% MMG and 30–40 wt% DMG [1]. However, patent disclosure JP2017128579A explicitly teaches that DMG content above 5% by mass in a cooling composition results in undesirable aftertaste ('off-taste'), whereas a composition comprising ≥95% high-purity MMG with ≤5% DMG provides a clean, sustained cooling sensation without unpleasant aftertaste [2]. This demonstrates that DMG is not a benign diluent but an active contributor to sensory off-notes at elevated concentrations. Therefore, the MMG:DMG ratio is a critical quality parameter for procurement, with high-purity MMG preferred for premium clean-taste applications.

Sensory Optimization Cooling Agent Purity Off-Taste Mitigation Food and Beverage

Dimenthyl Glutarate Application Scenarios


Clean-Label Cooling for Non-Mint Flavors

Leverage DMG's natural occurrence in lychee and mint (99.980% confidence identification) and FEMA GRAS status to deliver cooling sensation in fruit-flavored beverages, confectionery, and snack foods without synthetic coolant labeling concerns. DMG's flavor neutrality ensures no interference with target fruit profiles, unlike menthol which imparts minty notes [1]. Use levels are guided by JECFA's 'no safety concern' determination at current intake levels [2].

Sustained Cooling in High-Fat Confectionery

Exploit DMG's high lipophilicity (logP 7.2–8.5) to achieve prolonged cooling release from lipid-based matrices such as chocolate, fat-based fillings, and chewing gum base [1]. The 1000-fold higher lipid-water partition coefficient compared to WS-23 (logP 1.94) translates to slower, sustained cooling perception during mastication. DMG's solid state (mp 48–50 °C) also facilitates incorporation during chocolate tempering without premature melting.

Solid Dosage Form Cooling Applications

Utilize DMG's solid-state and melting point (48–50 °C) as a cooling agent in compressed tablets, lozenges, and powdered drink mixes where liquid cooling agents (e.g., MMG) are unsuitable due to caking or stability issues [1]. Compared to menthyl lactate (mp 40–47 °C), DMG offers a slightly higher melting point, providing a wider processing window in warm climates or during tableting operations.

High-Purity MMG for Clean-Taste Cooling

For applications demanding pristine sensory quality (e.g., premium oral care, luxury confectionery), specify monomenthyl glutarate with ≥95% purity and ≤5% DMG content to avoid the off-taste associated with higher DMG levels (>5%) [2]. This procurement specification ensures that the final product delivers sustained cooling without undesirable aftertaste, a differentiator not achievable with standard commercial menthyl glutarate mixtures containing 30–40% DMG [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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